6-(4-aminophenyl)-2H-pyridazin-3-one - 24912-35-4

6-(4-aminophenyl)-2H-pyridazin-3-one

Catalog Number: EVT-386815
CAS Number: 24912-35-4
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From Acetanilide: This multistep synthesis involves Friedel-Crafts acetylation, Mannich reaction, cyanogenation, hydrolysis, and cyclization to obtain racemic 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one, which can be further resolved into its enantiomers. []
  • From 4,5-Dihydro-3H-4-acetyl furan-2-ones: Reaction of these lactones with hydrazine hydrate leads to ring opening and rearrangement, yielding 6-methyl-4,5-dihydro-2H-pyridazin-3-ones with defined stereochemistry. []
  • From 6-Phenyl-4,5-dihydropyridazin-3(2H)-one: This compound serves as a precursor for the synthesis of 6-phenyl-4-substituted benzylidene tetrahydro pyridazin-3(2H)-one derivatives through condensation reactions. []
Molecular Structure Analysis
  • Alkylation: Reaction with alkyl halides or other alkylating agents can introduce substituents at the nitrogen atoms of the pyridazinone ring. []
  • 1,3-Dipolar Cycloaddition: This reaction with diazoalkanes is regioselective and can lead to the formation of 3H-pyrazolo[3,4-d]pyridazin-4(5H)-one or 3H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives, depending on reaction conditions and substituents. [, , ]
  • Condensation Reactions: The amino group of the aminophenyl substituent can participate in condensation reactions with aldehydes or ketones to form imines or other heterocyclic systems. [, ]
  • Nucleophilic Substitution of Hydrogen (SNH): This reaction allows for the introduction of substituents at the 4-position of the pyridazinone ring, expanding the structural diversity of accessible derivatives. [, ]
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-aminophenyl)-2H-pyridazin-3-one and its derivatives depend on their specific substituents and can be assessed through various experimental techniques. Information on solubility, melting point, and spectroscopic characteristics is often reported for newly synthesized compounds. [, , ]

Applications
  • Histamine H3 Receptor Antagonists/Inverse Agonists: Modifications at specific positions of the pyridazin-3-one scaffold have yielded potent and selective H3 receptor antagonists with potential applications in treating attentional and cognitive disorders. [, ]
  • Antiviral Agents: Computational studies have investigated the potential of some derivatives as protease inhibitors against SARS-CoV-2. []
  • Anticonvulsant Agents: Certain derivatives exhibit anticonvulsant activity against maximal electroshock-induced seizures in animal models. [, ]
  • Immunosuppressive Agents: Some derivatives demonstrate immunosuppressive activity, highlighting their potential in modulating immune responses. []
  • Cardiotonic Agents: Modifications of the pyridazinone core have led to the development of nonsteroidal cardiotonic agents with positive inotropic activity. [, , ]
  • Formyl Peptide Receptor Agonists: 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones represent a novel class of small-molecule agonists for formyl peptide receptors, potentially useful in modulating inflammatory responses. []

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of levosimendan, a medication used to treat acute heart failure. []
  • Relevance: This compound is structurally very similar to 6-(4-aminophenyl)-2H-pyridazin-3-one, with the main difference being the addition of a methyl group at the 5-position and the saturation of the pyridazinone ring. This makes it a closely related derivative of the target compound. []

Levosimendan

  • Compound Description: Levosimendan is a drug used in the treatment of acute heart failure. It acts as a calcium sensitizer, increasing the sensitivity of the heart muscle to calcium, thereby enhancing its contractility. [, ]
  • Relevance: Levosimendan is synthesized from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, highlighting the close structural relationship between the two compounds. Both share the core 6-(4-aminophenyl)-pyridazin-3-one structure, with levosimendan featuring an additional complex substituent at the 2-position of the pyridazinone ring. []

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

  • Compound Description: OR-1896 is an active metabolite of levosimendan, also exhibiting hemodynamic effects like vasodilation and inotropic activity. []
  • Relevance: Sharing a similar core structure with 6-(4-aminophenyl)-2H-pyridazin-3-one, OR-1896 features modifications including a methyl group at the 4-position, a saturated pyridazinone ring, and an acetamide group at the para position of the phenyl ring. These structural similarities contribute to its related biological activities. []

6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant)

  • Compound Description: CEP-26401, also known as irdabisant, is a potent and selective histamine H3 receptor inverse agonist. It was investigated for potential use in treating attentional and cognitive disorders. []
  • Relevance: This compound exhibits high structural similarity to 6-(4-aminophenyl)-2H-pyridazin-3-one. Both share the core 6-(4-substituted phenyl)-2H-pyridazin-3-one structure. The primary difference lies in the nature of the substituent at the para position of the phenyl ring. While 6-(4-aminophenyl)-2H-pyridazin-3-one has a simple amino group, CEP-26401 has a more complex [3-(R)-2-methylpyrrolidin-1-yl)propoxy] group. This highlights how modifications to the substituent can significantly impact the pharmacological profile while retaining the core pyridazinone scaffold. []

5-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one (Compound 29)

  • Compound Description: Compound 29 is a potent and selective histamine H3 receptor antagonist with improved pharmacokinetic properties compared to its predecessor, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one. It demonstrated potential for enhancing cognitive function but was discontinued due to genotoxicity concerns. []
  • Relevance: This compound belongs to the same series as CEP-26401, both derived from the 5-pyridazin-3-one phenoxypropylamine scaffold. The key structural difference lies in the introduction of a 2-pyridinyl substituent at the 2-position of the pyridazinone ring in compound 29. This modification aimed to enhance its pharmacokinetic profile. []

2-tert-Butyl-4-chloro-5-{6-[2-(2[18F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one ([18F]BCPP-EF)

  • Compound Description: [18F]BCPP-EF is a radiotracer designed for imaging mitochondrial complex I (MC-I) in the brain using positron emission tomography (PET). []
  • Relevance: This compound, although structurally distinct from 6-(4-aminophenyl)-2H-pyridazin-3-one, highlights the versatility of the pyridazin-3-one core as a scaffold in medicinal chemistry. The presence of various substituents on the pyridazinone ring demonstrates the possibility for modifications to target specific biological applications. []

Properties

CAS Number

24912-35-4

Product Name

6-(4-aminophenyl)-2H-pyridazin-3-one

IUPAC Name

3-(4-aminophenyl)-1H-pyridazin-6-one

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14)

InChI Key

GOAZSGLSVJVOLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.